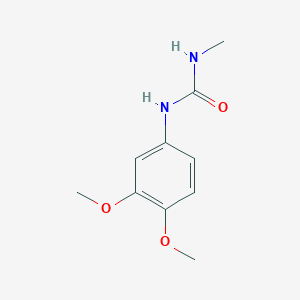
1-(3,4-Dimethoxyphenyl)-3-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxyphenyl)-3-methylurea, also known as DMU, is a synthetic compound with potential applications in scientific research. DMU is a member of the phenylurea family of compounds and has been studied for its potential as an inhibitor of plant growth, as well as its potential use in cancer research.
Mécanisme D'action
1-(3,4-Dimethoxyphenyl)-3-methylurea has been shown to inhibit PARP activity by binding to the enzyme's catalytic domain. This binding prevents PARP from repairing DNA damage, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potential anti-tumor effects in vitro, as well as in vivo in animal models. This compound has also been shown to have anti-inflammatory effects, potentially through its inhibition of PARP activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3,4-Dimethoxyphenyl)-3-methylurea in lab experiments is its potential specificity for PARP inhibition, which may reduce off-target effects. However, this compound's efficacy as a PARP inhibitor may vary depending on the specific cancer cell line or animal model being studied.
Orientations Futures
Future research on 1-(3,4-Dimethoxyphenyl)-3-methylurea could focus on further elucidating its mechanism of action as a PARP inhibitor, as well as exploring its potential use in combination with other cancer therapies. Additionally, this compound's potential anti-inflammatory effects could be further studied for their potential therapeutic applications.
Méthodes De Synthèse
1-(3,4-Dimethoxyphenyl)-3-methylurea can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxyaniline with phosgene to form 3,4-dimethoxyphenyl isocyanate. This intermediate is then reacted with methylamine to form this compound.
Applications De Recherche Scientifique
1-(3,4-Dimethoxyphenyl)-3-methylurea has been studied for its potential use in cancer research as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair processes and has been identified as a potential target for cancer therapy. This compound has been shown to inhibit PARP activity and induce cell death in cancer cells.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-11-10(13)12-7-4-5-8(14-2)9(6-7)15-3/h4-6H,1-3H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFOQBKJWGPDJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Methoxybenzoyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7595950.png)
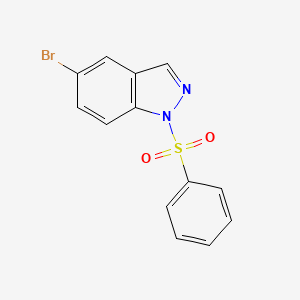
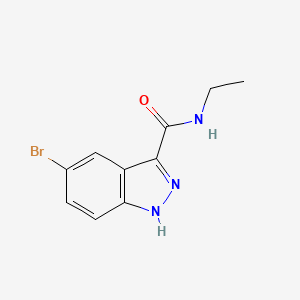


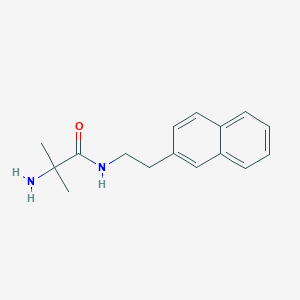
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-methoxy-phenyl)-acetamide](/img/structure/B7596006.png)

![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7596013.png)
![2-[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetonitrile](/img/structure/B7596021.png)
![2-{4-allyl-5-[(3,4-difluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether](/img/structure/B7596029.png)
![[2-(4-Tert-butylanilino)-2-oxoethyl] 2-(4-nitrophenyl)sulfanylacetate](/img/structure/B7596036.png)
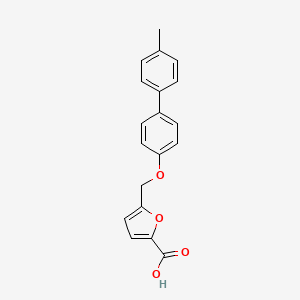
![3-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7596052.png)